molecular formula C7H5F5N2S2 B2677720 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione CAS No. 1211526-90-7

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione

Cat. No.: B2677720
CAS No.: 1211526-90-7
M. Wt: 276.24
InChI Key: HMUGFBPMCCLOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is a heterocyclic compound that features a benzimidazole core substituted with a pentafluorosulfanyl group and a thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-pentafluorosulfanyl-1H-benzimidazole with sulfur sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione involves its interaction with specific molecular targets. The pentafluorosulfanyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thione moiety can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione is unique due to the presence of both the pentafluorosulfanyl group and the thione moiety, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-(pentafluoro-λ6-sulfanyl)-1,3-dihydrobenzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2S2/c8-16(9,10,11,12)4-1-2-5-6(3-4)14-7(15)13-5/h1-3H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUGFBPMCCLOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(F)(F)(F)(F)F)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.